6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile
CAS No.: 1018618-05-7
Cat. No.: VC8038399
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018618-05-7 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3 |
| Standard InChI Key | QYNOAFJJKICLPC-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N |
| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile features a quinoline core substituted at positions 2, 3, and 6. The quinoline scaffold is modified by:
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A piperazine ring at position 2, enabling hydrogen bonding and interactions with biological targets.
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A cyano group at position 3, contributing to electronic polarization and metabolic stability.
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A methoxy group at position 6, influencing solubility and steric interactions.
The molecular formula is CHNO (molecular weight: 281.32 g/mol), with a planar quinoline system and a flexible piperazine moiety .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile likely involves:
Nucleophilic Aromatic Substitution
A 2-chloroquinoline-3-carbonitrile precursor reacts with piperazine under reflux in acetonitrile or DMF, analogous to methods for 4-piperazinyl derivatives . For example:
Reaction conditions (e.g., 75–80°C for 2–3 hours) and stoichiometric excess of piperazine (2–4 eq.) maximize yield .
Intermediate Isolation
Purification often involves column chromatography (e.g., DCM/MeOH gradients) or recrystallization from methanol/water mixtures, achieving >85% purity .
Analytical Characterization
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H NMR: Expected signals include:
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C NMR: Peaks at δ 115–120 ppm (C≡N), δ 155–160 ppm (quinoline C-2), and δ 55 ppm (OCH) .
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HRMS: Molecular ion [M+H] at m/z 282.1352 (calculated for CHNO) .
Applications in Materials Science
Luminescent Materials
Quinoline derivatives exhibit tunable fluorescence. The cyano group at C-3 enhances electron-withdrawing capacity, shifting emission to longer wavelengths (λ ∼450–500 nm) .
Coordination Chemistry
The piperazine nitrogen atoms can coordinate to transition metals (e.g., Cu, Fe), forming complexes with potential catalytic or sensing applications .
Challenges and Future Directions
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Synthetic Yield Optimization: Current routes for analogs report yields of 70–88%; microwave-assisted synthesis may improve efficiency .
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Toxicity Profiling: Piperazine-containing compounds require evaluation of hERG inhibition and genotoxicity .
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Crystallography: Single-crystal X-ray data are needed to confirm conformation and packing interactions.
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